molecular formula C19H18O6 B5754644 methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate

methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate

Cat. No. B5754644
M. Wt: 342.3 g/mol
InChI Key: MLIYYGAMRYLWEB-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate, also known as MEF, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. MEF is a derivative of furocoumarin, which is a natural compound found in various plants.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It also activates the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate can also increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. In addition, methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate is its high purity, which makes it suitable for various lab experiments. It is also stable under different conditions, which makes it easy to handle. However, methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate. One of the major areas of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to understand the mechanism of action of methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate and its effects on different signaling pathways. In addition, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can expand its potential applications.

Synthesis Methods

Methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate can be synthesized by the reaction of 5-methylfurfural with 4-ethyl-7-hydroxy-2H-chromen-2-one in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate. This method has been optimized to obtain high yields of methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate with high purity.

Scientific Research Applications

Methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate has been extensively studied for its potential therapeutic properties. One of the major areas of research is its anti-inflammatory and antioxidant activities. Studies have shown that methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory diseases. methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-4-12-8-18(20)25-16-9-14(5-6-15(12)16)23-10-13-7-17(19(21)22-3)24-11(13)2/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIYYGAMRYLWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate

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